molecular formula C7H6ClN3 B167712 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1618-36-6

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B167712
CAS RN: 1618-36-6
M. Wt: 167.59 g/mol
InChI Key: NISJMYPRXDUYTF-UHFFFAOYSA-N
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Patent
US07423043B2

Procedure details

Following the procedure in Pdulo, J. S.; Saxena, N. K.; Nassiri, M. R.; Turk, S. R.; Drach, J. C.; Townsend, L. B. J. Med. Chem. 31:2086 (1988), 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (Example 1A, 20. g, 0.13 mol) was suspended in anhydrous dichloromethane (500 mL), followed by addition of N-chlorosuccinimide (20.8 g, 0.160 mol). The reaction mixture was refluxed at 43° C. for 8 hours. The reaction was cooled down, and the white solid was filtered, washed with dichloromethane (300 mL), and dried to give 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (20 g, 83%)
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[C:10](C)=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[Cl:12]N1C(=O)CCC1=O>ClCCl>[Cl:1][C:2]1[C:3]2[C:10]([Cl:12])=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0.13 mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2C
Step Two
Name
Quantity
20.8 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
43 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
WASH
Type
WASH
Details
washed with dichloromethane (300 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC=C2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.